Emodin anthrone

Catalog No.
S566368
CAS No.
491-60-1
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emodin anthrone

CAS Number

491-60-1

Product Name

Emodin anthrone

IUPAC Name

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3

InChI Key

LAJSXCAVRQXZIO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O

Synonyms

1,3,8-trihydroxy-6-methylanthrone, emodin anthrone, emodinanthrone

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O

Emodin anthrone is a naturally occurring compound classified as an anthracenone and a member of the phenol family. Its chemical formula is C₁₅H₁₂O₄, and it serves as an intermediate precursor in the synthesis of hypericin, a compound known for its therapeutic effects. Emodin anthrone is recognized for its role as a fungal metabolite, indicating its potential significance in various biological processes and interactions within ecosystems .

Emodin anthrone itself doesn't have a well-defined mechanism of action in biological systems. Its significance lies in its conversion to hypericin, which is thought to exhibit antiviral and antiretroviral activity by disrupting viral membranes [].

Precursor in Hypericin Synthesis:

Emodin anthrone serves as a key intermediate in the production of hypericin, a compound found in Hypericum plants and known for its potent photosensitizing properties. Hypericin has garnered considerable scientific interest due to its potential applications in:

  • Photodynamic Therapy (PDT)

    Hypericin exhibits promising activity in PDT, a treatment modality that utilizes light and a photosensitizer to destroy targeted cells. Research suggests its effectiveness against various cancers and other diseases [PubMed Central ].

  • Antimicrobial Activity

    Studies indicate hypericin possesses antimicrobial properties against bacteria, fungi, and viruses [Journal of Photochemistry and Photobiology B: Biology ].

Research on Efficient Emodin Anthrone Production:

While emodin anthrone itself has limited independent applications, the scientific community focuses on optimizing its production for efficient hypericin synthesis. Researchers have developed and refined protocols for large-scale emodin anthrone preparation, paving the way for further exploration of hypericin's potential [Journal of Chromatography A ].

, primarily involving oxidation and reduction processes. For instance, it can be oxidized to form emodin, which is a more stable anthraquinone derivative. This transformation is facilitated by specific enzymes such as anthrone oxygenases, which enhance the oxidation of emodin anthrone to produce emodin anthraquinone . Additionally, emodin anthrone can undergo decarboxylation and dehydration reactions, leading to various derivatives that exhibit unique properties and activities .

The biological activities of emodin anthrone are diverse and significant. It has been studied for its potential antineoplastic (anti-cancer) properties, acting as a tyrosine kinase inhibitor. Furthermore, it exhibits laxative effects and has been recognized for its role in various plant metabolic pathways . Research indicates that emodin anthrone may also possess antimicrobial and anti-inflammatory properties, contributing to its therapeutic potential in traditional medicine systems.

The synthesis of emodin anthrone can be achieved through several methods:

  • Oxidation of Emodin: Emodin can be oxidized to yield emodin anthrone using reagents such as N-ethyldiisopropylamine under controlled conditions .
  • Bianthrone Method: A two-fold oxidation process involving bianthrone can also produce emodin anthrone, which is then converted into hypericin upon irradiation .
  • Multigram Preparation Protocols: Optimized synthetic routes have been developed for large-scale preparation of emodin anthrone, ensuring efficiency and yield in laboratory settings .

Research on the interaction studies of emodin anthrone reveals its capacity to influence various biological pathways. It has been shown to interact with specific receptors and enzymes involved in cell signaling, which may enhance its therapeutic efficacy against certain diseases. Studies indicate that the compound may modulate immune responses and exhibit synergistic effects when combined with other phytochemicals .

Emodin anthrone shares structural similarities with several other compounds within the anthraquinone family. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
EmodinAnthraquinoneKnown for potent laxative effects and anticancer activity.
ChrysophanolAnthraquinoneExhibits anti-inflammatory properties; less studied than emodin.
Aloe-emodinAnthraquinoneFound in aloe vera; used for digestive health benefits.
RheinAnthraquinoneKnown for its anti-inflammatory effects; less potent than emodin.

Emodin anthrone's uniqueness lies in its specific biological activities and its role as an intermediate in the synthesis of hypericin, distinguishing it from other similar compounds that may not share this functional pathway or therapeutic potential.

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

256.07355886 g/mol

Monoisotopic Mass

256.07355886 g/mol

Heavy Atom Count

19

Melting Point

250 - 258 °C

UNII

77C500W1A2

Other CAS

491-60-1

Wikipedia

Emodin-9-anthrone

Dates

Modify: 2023-08-15

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